molecular formula C24H27N3O4S B6518869 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide CAS No. 932970-33-7

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide

Cat. No. B6518869
CAS RN: 932970-33-7
M. Wt: 453.6 g/mol
InChI Key: LCTZYUWUTAEBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide” is a complex organic compound. Its exact properties and applications are not widely documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented in the available literature. More research would be needed to fully understand these properties .

Scientific Research Applications

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against aluminium-induced neurotoxicity . The compound was found to be effective in ameliorating the alterations induced by aluminium chloride on behavioural and neurochemical indices . It was also found to prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .

Acetylcholinesterase Inhibitor

The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . AChEIs are used in the treatment of Alzheimer’s disease and other dementias .

Treatment of Alzheimer’s Disease

The compound has been associated with the treatment of Alzheimer’s disease . Alzheimer’s disease is a complex neurodegenerative disorder characterized by progressive memory loss and cognitive impairment .

Antioxidant Activity

The compound has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Pharmacological Activity

Piperazine derivatives, such as this compound, have been found to exhibit diverse pharmacological activity . This includes antifungal, antipsychotic, antimicrobial, antioxidant, antimalarial, and anti-HIV protease activity .

Therapeutic Approach for Various Disorders

Activation or blockade of receptors by compounds like this one is a major therapeutic approach for the treatment of numerous disorders . These include cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Functionalization of Pyrazolylvinyl Ketones

The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .

Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

The compound can be used to prepare cyclic amine substituted Tröger’s base derivatives .

Safety and Hazards

The safety and hazards associated with this compound are not extensively documented in the available literature. More research would be needed to fully understand these aspects .

Future Directions

The future directions for research on this compound could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor (AChEI) . By binding to AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This leads to an increase in the concentration of acetylcholine at nerve endings, promoting enhanced cholinergic neurotransmission .

Biochemical Pathways

The compound’s action on the cholinergic system affects several biochemical pathways. It can prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes (GST, GPx, GR, and GSH) that may be altered due to neurotoxic effects . These changes contribute to the compound’s neuroprotective potential .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties

Result of Action

The compound’s action results in improved short-term memory and reduced anxiety levels in animal models . It also attenuates the neurotoxic effects of certain agents, as shown by improved performance in behavioral tests and lowered AChE activity . These results support the compound’s potential use in alleviating neurotoxic effects .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-31-23-12-5-4-11-22(23)26-14-16-27(17-15-26)32(29,30)18-13-25-24(28)21-10-6-8-19-7-2-3-9-20(19)21/h2-12H,13-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTZYUWUTAEBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.